molecular formula C10H18N2O2 B7967427 1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone

1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone

Cat. No.: B7967427
M. Wt: 198.26 g/mol
InChI Key: GROOEMIZNUEUGI-UHFFFAOYSA-N
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Description

1-(1-Oxa-4,8-diazaspiro[55]undecan-8-yl)ethanone is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may employ large-scale reactors and optimized reaction parameters to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone can be compared with other spirocyclic compounds, such as:

    1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl derivatives: These compounds share a similar spirocyclic structure but differ in their functional groups and substituents.

    Spirooxindoles: These compounds also feature a spiro linkage but have an indole moiety instead of the diazaspiro framework.

    Spiroketals: These compounds contain a spiro linkage with a ketal functional group. The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(13)12-5-2-3-10(8-12)7-11-4-6-14-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROOEMIZNUEUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2(C1)CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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